molecular formula C18H24Cl2N2 B13805447 1H-Pyrazino(3,2,1-jk)carbazole, 2,3,3a,4,5,6-hexahydro-3-butyl-10-chloro-, hydrochloride CAS No. 76061-76-2

1H-Pyrazino(3,2,1-jk)carbazole, 2,3,3a,4,5,6-hexahydro-3-butyl-10-chloro-, hydrochloride

Cat. No.: B13805447
CAS No.: 76061-76-2
M. Wt: 339.3 g/mol
InChI Key: VVOSNIHTCZXENK-UHFFFAOYSA-N
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Description

1H-Pyrazino(3,2,1-jk)carbazole, 2,3,3a,4,5,6-hexahydro-3-butyl-10-chloro-, hydrochloride is a complex organic compound with a unique structure that includes a pyrazino and carbazole moiety

Preparation Methods

The synthesis of 1H-Pyrazino(3,2,1-jk)carbazole, 2,3,3a,4,5,6-hexahydro-3-butyl-10-chloro-, hydrochloride involves multiple steps. The synthetic route typically starts with the preparation of the core carbazole structure, followed by the introduction of the pyrazino ring. The butyl and chloro substituents are then added through specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1H-Pyrazino(3,2,1-jk)carbazole, 2,3,3a,4,5,6-hexahydro-3-butyl-10-chloro-, hydrochloride undergoes various types of chemical reactions, including:

Scientific Research Applications

1H-Pyrazino(3,2,1-jk)carbazole, 2,3,3a,4,5,6-hexahydro-3-butyl-10-chloro-, hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrazino(3,2,1-jk)carbazole, 2,3,3a,4,5,6-hexahydro-3-butyl-10-chloro-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

1H-Pyrazino(3,2,1-jk)carbazole, 2,3,3a,4,5,6-hexahydro-3-butyl-10-chloro-, hydrochloride can be compared with other similar compounds, such as:

Properties

CAS No.

76061-76-2

Molecular Formula

C18H24Cl2N2

Molecular Weight

339.3 g/mol

IUPAC Name

4-butyl-14-chloro-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene;hydrochloride

InChI

InChI=1S/C18H23ClN2.ClH/c1-2-3-10-20-11-12-21-17-13(6-4-8-15(17)19)14-7-5-9-16(20)18(14)21;/h4,6,8,16H,2-3,5,7,9-12H2,1H3;1H

InChI Key

VVOSNIHTCZXENK-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCN2C3=C(CCCC31)C4=C2C(=CC=C4)Cl.Cl

Origin of Product

United States

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